6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one is a heterocyclic compound classified under the triazole family. It features a fused triazole and pyridine ring structure, which contributes to its biological activity and potential applications in medicinal chemistry. The compound has garnered attention for its role in various pharmacological studies, particularly as a P2X7 receptor antagonist, which implicates it in the treatment of central nervous system disorders.
The compound is cataloged under the Chemical Abstracts Service with the number 1710416-83-3 and has a molecular formula of C6H7N3O. Its molecular weight is approximately 137.14 g/mol. The classification of this compound falls within the broader category of nitrogen-containing heterocycles, specifically focusing on triazoles and pyridines due to their significant roles in drug discovery and development.
The synthesis of 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one can be achieved through various methodologies. One common approach involves the cyclization of appropriate precursors containing both triazole and pyridine functionalities.
A typical synthesis might involve starting materials such as hydrazines or substituted hydrazines reacting with carbonyl compounds in an acidic medium to facilitate the formation of the triazole ring. Subsequent reactions may include cyclization steps that yield the final pyridine structure. Precise conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one can be represented by its chemical structure formula:
The compound exhibits a unique arrangement of atoms that allows for various interactions with biological targets. The presence of nitrogen atoms within the triazole ring enhances its ability to form hydrogen bonds, which is crucial for binding to receptors.
6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one can participate in several chemical reactions typical for heterocycles. These may include nucleophilic substitutions and electrophilic aromatic substitutions due to the electron-rich nature of the triazole ring.
Reactions involving this compound often require careful control of conditions to prevent unwanted side reactions. For instance, when used as a precursor in further chemical synthesis or modification, protecting groups may be employed to shield reactive sites until desired transformations are complete.
The mechanism by which 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one functions as a P2X7 receptor antagonist involves blocking ATP-mediated signaling pathways that are implicated in inflammation and pain perception.
Studies have shown that this compound can penetrate the blood-brain barrier effectively, making it a candidate for treating neurological conditions linked to P2X7 receptor activity. The interaction at the receptor level involves conformational changes that inhibit downstream signaling cascades.
The compound typically appears as a solid at room temperature with a melting point that varies based on purity but generally falls within expected ranges for similar heterocycles.
In terms of solubility, 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one is soluble in polar solvents like methanol and dimethyl sulfoxide but less so in non-polar solvents. Its stability under various pH conditions makes it suitable for biological applications.
This compound has potential applications in pharmacology and medicinal chemistry as an active ingredient in drug formulations targeting P2X7 receptors. Its role as an antagonist suggests utility in treating conditions such as chronic pain syndromes and neuroinflammatory diseases. Furthermore, ongoing research may uncover additional therapeutic uses based on its unique chemical properties and biological interactions.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3